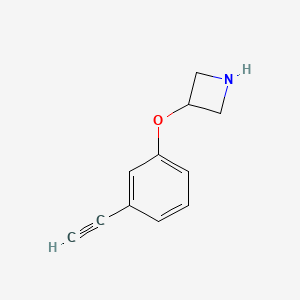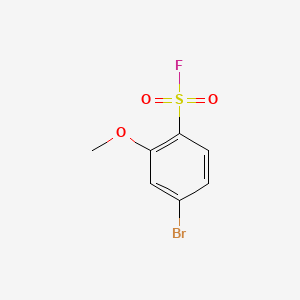
4-Bromo-2-methoxybenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO3S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxybenzene-1-sulfonyl fluoride typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Sulfonylation: The sulfonyl fluoride group is introduced by reacting the intermediate compound with sulfuryl fluoride (SO2F2) under controlled conditions.
Industrial Production Methods
Industrial production of 4-bromo-2-methoxybenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines (NH2R), thiols (SHR), or alkoxides (OR) in the presence of a base (e.g., NaOH, KOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids (RB(OH)2) under inert atmosphere.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-2-methoxybenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxybenzene-1-sulfonyl fluoride involves its interaction with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of sulfonyl fluoride.
4-Methoxybenzenesulfonyl fluoride: Lacks the bromine atom.
Uniqueness
4-Bromo-2-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C7H6BrFO3S |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
4-bromo-2-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 |
InChI Key |
ZHBMRPLFHUQNPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


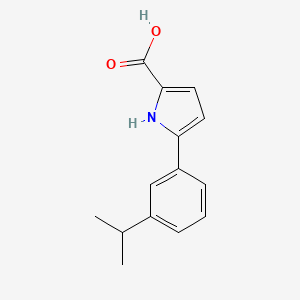
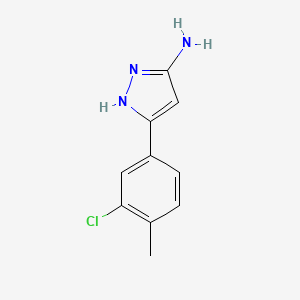
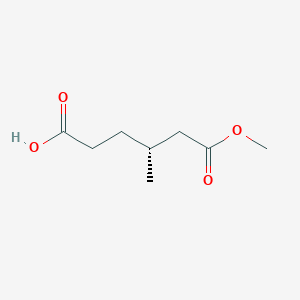
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)
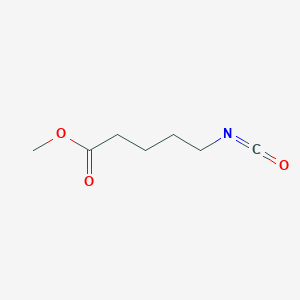
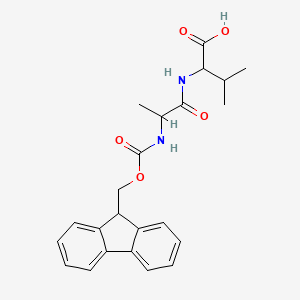
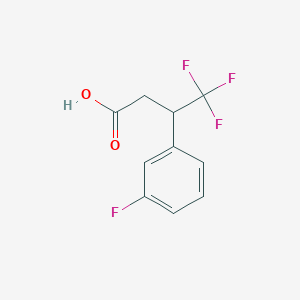
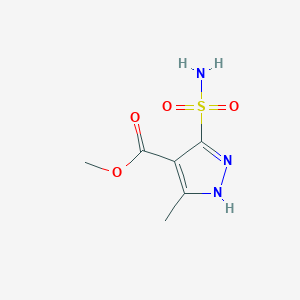
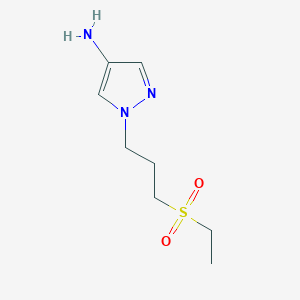
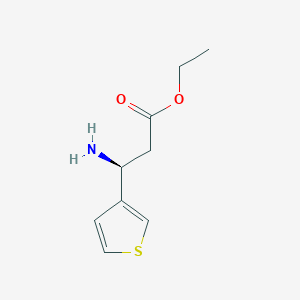
![tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)
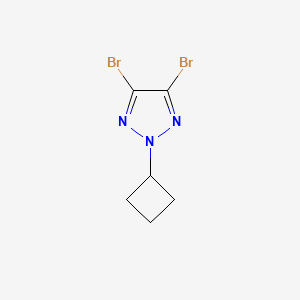
![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)
